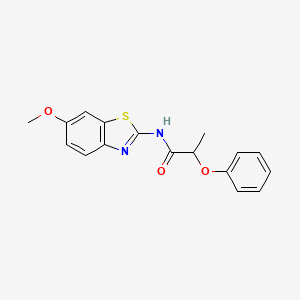

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide is a benzothiazole derivative characterized by a 6-methoxy-substituted benzothiazole core linked to a 2-phenoxypropanamide side chain. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy group at the 6-position of the benzothiazole ring is a critical structural feature, often enhancing electronic effects and influencing binding interactions with biological targets such as DNA gyrase . The phenoxypropanamide moiety introduces a flexible aromatic side chain, which may contribute to improved solubility and target affinity compared to simpler acetamide derivatives.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11(22-12-6-4-3-5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h3-11H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOZIBUWBIAGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide typically involves the following steps:

Benzothiazole Derivation: The starting material, 6-methoxy-1,3-benzothiazole-2-amine, is synthesized through the reaction of 2-aminothiophenol with methanol in the presence of an acid catalyst.

Phenoxypropanamide Formation: The benzothiazole derivative is then reacted with phenoxypropanoyl chloride under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the benzothiazole ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced analogs with different chemical properties.

Substitution Products: Substituted benzothiazoles with new functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and certain types of cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Amide Side Chain Modifications

- Pyridine-3-yl Amino Acetamide (BTC-j): The pyridine moiety facilitates π-π stacking and hydrogen bonding with DNA gyrase (docking score: −8.2 kcal/mol, PDB:3G75) .

- Adamantyl Acetamide: The bulky adamantyl group induces gauche conformations in the acetamide chain, influencing crystal packing via S···S interactions (3.622 Å) . This steric bulk may reduce binding efficiency compared to smaller substituents.

Fluorinated Derivatives

- Pentafluoropropanamide: Fluorination improves metabolic stability and electronegativity, which could enhance resistance to enzymatic degradation . However, this may alter pharmacokinetics compared to non-fluorinated analogs.

Pharmacological and Crystallographic Insights

- Antimicrobial Mechanism: BTC-j and related compounds inhibit DNA gyrase, a validated target for antibacterial agents . The target compound’s phenoxypropanamide side chain may adopt a similar binding pose, but docking studies are needed for confirmation.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 273.35 g/mol

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various bacterial strains, suggesting that modifications in the benzothiazole structure can enhance efficacy against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 10 | 3.9 |

| E. coli | 8 | 7.8 |

| Bacillus subtilis | 9 | 4.5 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit key inflammatory pathways, potentially through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways . This suggests that this compound could serve as a therapeutic agent in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, similar to other benzothiazole derivatives .

- Cell Signaling Modulation : By influencing MAPK pathways, it may alter cellular responses to inflammatory stimuli .

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of various benzothiazole derivatives, including this compound. The findings suggested that structural modifications could significantly enhance the antibacterial and anti-inflammatory activities of these compounds .

Example Case Study

In a comparative study involving several benzothiazole derivatives:

- The compound demonstrated superior activity against Staphylococcus aureus compared to other tested derivatives.

- It was effective at lower concentrations than many existing antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. For example, coupling 6-methoxy-1,3-benzothiazol-2-amine with activated acylating agents (e.g., imidazole derivatives) under reflux in chloroform or ethanol. Key parameters include temperature control (e.g., 80–100°C for amide bond formation) and stoichiometric ratios to minimize side products. Purification via recrystallization (e.g., 80% ethanol) or column chromatography improves yield and purity .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, identifying intermolecular hydrogen bonds (e.g., N–H⋯N interactions) and packing motifs. Complement this with spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., methoxy protons at δ ~3.7 ppm, benzothiazole aromatic protons at δ 7.0–7.8 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1668 cm⁻¹) and benzothiazole ring vibrations (~1472 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzothiazole derivatives like this compound?

- Methodological Answer :

Comparative SAR : Synthesize analogs with substituent variations (e.g., methoxy → ethoxy, phenoxy → fluorophenyl) and compare bioactivity. For instance, chlorination at the phenyl ring enhances antimicrobial activity, while fluorination alters electronic properties for improved target binding .

Computational Modeling : Perform molecular docking to predict binding affinities with targets (e.g., enzymes like acetylcholinesterase). Use software like AutoDock Vina to simulate interactions, guided by crystallographic data .

In Vitro Assays : Test enzyme inhibition (e.g., IC50 values in kinase assays) and correlate with structural features .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines) to reduce variability. For example, discrepancies in anticancer activity may arise from differences in cell culture media .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. For instance, conflicting results in antimicrobial efficacy may stem from bacterial strain specificity .

- Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to directly measure binding kinetics, clarifying whether apparent contradictions reflect true biological variability or experimental artifacts .

Q. What reaction mechanisms govern the compound’s transformations under oxidizing or reducing conditions?

- Methodological Answer :

- Oxidation : Treat with H₂O₂ or KMnO₄ to oxidize sulfur in the benzothiazole ring, forming sulfoxide/sulfone derivatives. Monitor reaction progress via TLC and isolate products using gradient elution chromatography .

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the amide carbonyl to an amine. Confirm reduction via loss of IR C=O stretch (~1668 cm⁻¹) and emergence of N–H stretches (~3300 cm⁻¹) .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding poses. For example, dock the compound into the active site of β-tubulin to assess antitubulin activity, validating with mutagenesis studies .

- MD Simulations : Run 100-ns simulations to evaluate stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify critical binding residues .

- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.